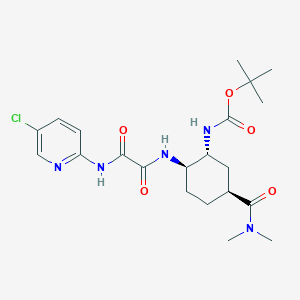

(1R, 5S)-tert-Butyl Edoxaban

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C21H30ClN5O5 |

|---|---|

分子量 |

467.9 g/mol |

IUPAC名 |

tert-butyl N-[(1R,2R,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m0/s1 |

InChIキー |

YJDLJNAWLBVIRF-NWANDNLSSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |

正規SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |

製品の起源 |

United States |

Stereochemical Characterization and Definitive Assignment of 1r, 5s Tert Butyl Edoxaban

Absolute Configuration Elucidation Methodologies

The determination of the absolute configuration of a chiral molecule, distinguishing it from its mirror image (enantiomer), relies on a combination of experimental and theoretical techniques.

A variety of sophisticated analytical methods are employed to probe the stereochemistry of chiral compounds.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of its atoms. For instance, the crystal structure of Edoxaban (B1671109) tosylate monohydrate has been solved using synchrotron X-ray powder diffraction data, providing precise information about its solid-state conformation and intermolecular interactions. cambridge.orgresearchgate.net While a specific crystal structure for (1R, 5S)-tert-Butyl Edoxaban is not readily available in the provided search results, this technique remains a primary tool for such determinations.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine its absolute stereochemistry, especially when compared with theoretical calculations. chiralabsxl.comcfel.de

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left- and right-circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. unige.ch It is a powerful tool for probing the structure of chiral molecules in solution. unige.ch

Raman Optical Activity (ROA): ROA is a spectroscopic technique that measures the small difference in the intensity of Raman scattered light from a chiral molecule using right- and left-circularly polarized incident light. rsc.org It is particularly useful for determining the absolute configuration of complex chiral molecules in solution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR techniques are not inherently sensitive to chirality, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric interactions, leading to distinguishable NMR signals for enantiomers. nih.govnih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of atoms, which can be crucial in deducing the relative stereochemistry of a molecule.

The following table summarizes the key experimental techniques used for chiral elucidation:

| Technique | Principle | Application to this compound |

| X-ray Diffraction (XRD) | Measures the scattering of X-rays by a crystalline solid to determine the precise arrangement of atoms. | Definitive determination of the absolute configuration if a suitable single crystal can be obtained. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Determination of absolute configuration by comparing experimental spectra with theoretical predictions. chiralabsxl.comcfel.de |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides detailed structural information and absolute configuration of chiral molecules in solution. unige.ch |

| Raman Optical Activity (ROA) | Measures the difference in Raman scattering intensity for left and right circularly polarized light. | Determination of absolute configuration and conformational analysis of chiral molecules. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Uses magnetic fields and radio waves to probe the structure of molecules. With chiral auxiliaries, it can differentiate between stereoisomers. | Can be used to determine relative stereochemistry and, with chiral derivatizing agents, to assess enantiomeric purity. nih.govnih.gov |

Computational chemistry plays a vital role in validating experimental findings and predicting the stereochemical properties of molecules.

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometry of molecules and predict their spectroscopic properties, such as NMR, CD, and VCD spectra. nih.govmdpi.com By comparing the calculated spectra for different possible stereoisomers with the experimental data, the most likely absolute configuration can be determined. This approach is particularly valuable when X-ray crystallography is not feasible. mdpi.com

Molecular Mechanics: This method uses classical physics to model the potential energy surface of a molecule, allowing for the exploration of different conformations. mdpi.com It is often used as a preliminary step before more computationally intensive DFT calculations. mdpi.com

The integration of experimental data with theoretical calculations provides a robust and reliable approach to the definitive assignment of the absolute configuration of complex chiral molecules like this compound. cfel.de

IUPAC and Systematic Nomenclature for Complex Chiral Organic Compounds

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the systematic naming of organic compounds, ensuring that each name corresponds to a unique chemical structure. iupac.orgmasterorganicchemistry.com For chiral molecules, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at each stereocenter as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left). qmul.ac.uk

In the case of "this compound," the name itself conveys crucial stereochemical information:

The numbers '1' and '5' refer to the specific carbon atoms on the cyclohexane (B81311) ring that are chiral centers.

The letters 'R' and 'S' indicate the absolute configuration at these respective chiral centers, as determined by the CIP priority rules.

The systematic IUPAC name for this compound is tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate. lgcstandards.comnih.gov This comprehensive name unambiguously defines the molecule's connectivity and stereochemistry.

Diastereomeric and Enantiomeric Relationships within Edoxaban Derivatives

Edoxaban has three chiral centers, which means it can exist as a total of eight stereoisomers (23). researchgate.net These stereoisomers have specific relationships with each other, being either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). oregonstate.edu

The synthesis of Edoxaban can lead to the formation of various stereoisomeric impurities. researchgate.netapacsci.com Understanding the structure of these isomers is crucial for developing analytical methods to control their presence in the final product. Some of the related isomers include:

(1R, 2S, 5S)-tert-Butyl Edoxaban: This is the primary compound of interest. cymitquimica.comdaicelpharmastandards.comsynzeal.com

Edoxaban Diastereomer-1 (1S,2S,4R)Tosylate salt: This is a known diastereomeric impurity. simsonpharma.com

Other Isomers: Research has focused on the synthesis and characterization of various other stereoisomers to aid in the development of analytical methods for their detection and control. researchgate.netresearchgate.net

The development of High-Performance Liquid Chromatography (HPLC) methods is essential for separating and quantifying these isomeric impurities. apacsci.comresearchgate.net

Ensuring the stereoisomeric purity of a drug substance is a critical aspect of pharmaceutical development. researchgate.net Regulatory agencies have strict requirements for the control of stereoisomeric impurities. The assessment of stereoisomeric purity involves the use of highly sensitive analytical techniques capable of separating and quantifying the desired stereoisomer from its undesired counterparts.

Key criteria and methods for assessing stereoisomeric purity include:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common and powerful technique for separating enantiomers and diastereomers. Chiral columns are designed to interact differently with each stereoisomer, allowing for their separation and quantification. apacsci.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the analytical method. apacsci.com The LOD is the lowest concentration of an isomer that can be detected, while the LOQ is the lowest concentration that can be accurately quantified. apacsci.com

Method Validation: Analytical methods used for purity assessment must be rigorously validated to ensure they are accurate, precise, specific, and robust, in line with guidelines from bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). apacsci.com

The following table outlines the key aspects of stereoisomeric purity assessment:

| Parameter | Description | Relevance to this compound Synthesis |

| Analytical Technique | The method used to separate and quantify stereoisomers. | Chiral HPLC is the primary method used. apacsci.comresearchgate.net |

| Specificity | The ability of the method to distinguish the target isomer from other isomers and impurities. | Crucial for accurately measuring the purity of this compound in the presence of its stereoisomers. apacsci.com |

| Sensitivity (LOD/LOQ) | The lowest levels at which isomers can be detected and quantified. | Ensures that even trace amounts of unwanted isomers can be controlled. apacsci.com |

| Accuracy and Precision | The closeness of the measured value to the true value and the reproducibility of the measurement, respectively. | Essential for reliable and consistent quality control. apacsci.com |

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | Demonstrates the reliability of the method in routine use. apacsci.com |

Advanced Synthetic Methodologies for the Preparation of 1r, 5s Tert Butyl Edoxaban

De Novo Asymmetric Synthesis Strategies

De novo asymmetric synthesis aims to create chiral molecules from achiral or prochiral starting materials, establishing stereocenters with high fidelity. For the Edoxaban (B1671109) core, these strategies are critical for installing the correct (1R, 2S, 5S) stereochemistry on the key diamine intermediate, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate.

Enantioselective catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly valued for its efficiency and atom economy.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. While specific applications of organocatalysis in published Edoxaban syntheses are not prominent, the principles are highly relevant for constructing the chiral cyclohexane (B81311) core. Chiral amines, such as proline and its derivatives, are known to catalyze reactions via enamine or iminium ion intermediates, enabling a range of stereoselective C-C bond formations.

For instance, asymmetric Michael additions are a powerful tool for creating stereocenters. One could envision an organocatalytic Michael addition to an α,β-unsaturated system to construct a functionalized cyclohexane precursor. Research has shown that chiral squaramide or thiourea-based catalysts can promote highly stereoselective one-pot sequences, such as Michael-Michael-1,2-addition reactions, to generate highly substituted cyclohexanes with excellent control over multiple stereocenters nih.govnih.gov. Such a strategy could theoretically be adapted to build the Edoxaban cyclohexane ring with the required substituents and stereochemistry.

Table 1: Representative Organocatalytic Reactions for Cyclohexane Synthesis

| Reaction Type | Catalyst Example | Substrates | Key Bond Formed | Stereoselectivity |

|---|---|---|---|---|

| Michael-Michael-1,2-Addition | Amino-squaramide | Dicyanoalkene, Nitrostyrene | C-C | >30:1 dr, 96-99% ee nih.gov |

While these methods demonstrate the power of organocatalysis for creating complex chiral carbocycles, their direct application to the specific substitution pattern of the Edoxaban diamine intermediate remains a prospective area for synthetic exploration.

Transition metal complexes with chiral ligands are workhorses of asymmetric synthesis. Key transformations include asymmetric hydrogenation, transfer hydrogenation, and amination.

A significant advancement in the synthesis of the Edoxaban diamine intermediate involves an enzyme-catalyzed asymmetric reductive amination. In a recently developed scalable route, a cyclohexanone (B45756) precursor is converted into the desired cis-diamine using a transaminase dntb.gov.ua. This biocatalytic approach offers exceptional stereoselectivity and operates under mild conditions, avoiding the use of hazardous reagents like sodium azide (B81097), which was employed in earlier synthetic routes researchgate.net.

Beyond biocatalysis, ruthenium and rhodium complexes are renowned for their efficacy in the asymmetric reduction of ketones and imines. For example, Ru-diphosphine/diamine complexes are capable of highly efficient asymmetric hydrogenation of prochiral ketones to furnish chiral alcohols, which are versatile intermediates researchgate.net. An analogous reduction of an enamine or a cyclic imine precursor could provide a powerful route to the Edoxaban diamine. The general transformation is highlighted by the asymmetric hydrogenation of imines to α-chiral amines using iridium catalysts, which often achieve excellent enantioselectivities nih.gov.

Table 2: Examples of Metal-Mediated Asymmetric Reactions

| Reaction Type | Catalyst/Enzyme | Substrate Type | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | Transaminase | Cyclohexanone | cis-cyclohexane diamine | High | dntb.gov.ua |

| Asymmetric Hydrogenation | Ru/Diphosphine complex | Prochiral Ketone | Chiral Alcohol | High | researchgate.net |

These metal-mediated methods provide a robust and scalable platform for establishing the critical stereocenters of the Edoxaban core structure.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Popular examples include Evans' oxazolidinones and pseudoephedrine amides, which are highly effective in controlling the stereochemistry of enolate alkylation reactions nih.gov.

In the context of Edoxaban, a chiral auxiliary could be appended to a cyclohexane precursor to direct the stereoselective introduction of substituents. For example, an N-acyloxazolidinone derived from a cyclohexanecarboxylic acid could undergo highly diastereoselective alkylation to install a substituent at the adjacent carbon, thereby setting a key stereocenter. Following this, the auxiliary would be cleaved to reveal a carboxylic acid, which could be further elaborated into the required amine functionalities.

In substrate-controlled reactions, the existing stereocenters in the molecule dictate the stereochemical outcome of a new stereocenter's formation. An efficient manufacturing process for a key Edoxaban intermediate developed by Daiichi Sankyo leverages this principle nih.gov.

The synthesis commences with a chiral bromolactone derived from (S)-3-cyclohexene-1-carboxylic acid. This chiral starting material ensures that all subsequent stereocenters are formed in the correct relative orientation. A pivotal step in this synthesis is a cyclization reaction that proceeds via neighboring group participation. This intramolecular reaction constructs the differentially protected 1,2-cis-diamine with high diastereoselectivity, where the stereochemistry of the starting lactone directly controls the formation of the new amine-bearing stereocenters on the cyclohexane ring. This approach avoids the less selective methods and hazardous reagents of earlier routes, leading to a more efficient and environmentally friendly process nih.gov.

Enantioselective Catalysis in Key Bond Formations

Convergent and Divergent Synthetic Routes to the Core Structure

The synthesis of Edoxaban is a classic example of a convergent strategy. The molecule is retrosynthetically disconnected into three primary building blocks:

Fragment A : The chiral core, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate.

Fragment B : The heterocyclic unit, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid myuchem.comrsc.org.

Fragment C : The chloropyridine moiety, typically as an activated oxalamic acid derivative.

Each of these fragments is prepared through a dedicated multi-step synthesis. The advanced asymmetric methodologies discussed in section 3.1 are primarily focused on the synthesis of Fragment A. Once the three fragments are prepared and purified, they are coupled in a sequential manner. Typically, the Boc-protected diamine (Fragment A) is first acylated with Fragment C. Following this, the Boc protecting group is removed under acidic conditions, and the newly freed amine is coupled with the carboxylic acid of Fragment B to complete the assembly of the final Edoxaban molecule.

A divergent synthesis , by contrast, would involve creating a common intermediate that could then be elaborated into several different final products. While not the primary strategy for Edoxaban itself, one could imagine a divergent approach starting from a versatilely functionalized cyclohexane core, which could then be used to synthesize a library of different factor Xa inhibitors by coupling it with various heterocyclic and aromatic fragments.

The convergent approach employed for Edoxaban offers significant advantages for manufacturing, enabling efficient, large-scale production by maximizing the yield and simplifying the purification of the final active pharmaceutical ingredient.

Strategic Disconnections and Retrosynthetic Pathways

A common retrosynthetic analysis of Edoxaban identifies three key fragments: the thiazolopyridine core, the chloropyridine moiety, and the chiral cis-diaminocyclohexane carboxamide unit. cjph.com.cn The synthesis of (1R, 5S)-tert-Butyl Edoxaban focuses on the latter, which is essentially the tert-butyl-protected version of this diamine fragment.

The primary strategic disconnection for this intermediate involves the formation of the two amide bonds. A more fundamental disconnection, however, lies in the stereocontrolled synthesis of the 1,2-diaminocyclohexane ring with the desired (1R, 2S, 5S) stereochemistry. Key retrosynthetic approaches often start from a chiral precursor like (S)-3-cyclohexene-1-carboxylic acid or employ resolution of a racemic mixture at an early stage. tandfonline.comgoogle.com

One prominent retrosynthetic pathway begins with racemic 3-cyclohexene-1-carboxylic acid, which undergoes resolution to yield the (1S)-enantiomer. This is then converted through a series of stereocontrolled steps, including iodolactonization and epoxide formation, to introduce the required functionalities with the correct stereochemistry. google.com An alternative strategy avoids the use of potentially hazardous azide reagents by employing alternative nitrogen sources and catalytic reductions. google.comgoogle.com

Synthesis of Chiral Building Blocks and Advanced Intermediates

The synthesis of the chiral cyclohexane diamine core is a critical aspect of preparing this compound. A frequently utilized chiral building block is (S)-3-cyclohexene-1-carboxylic acid. tandfonline.com The synthesis of this precursor itself can be achieved through the resolution of the corresponding racemic acid using a chiral amine, such as chiral phenylethylamine, to form diastereomeric salts that can be separated by crystallization. tandfonline.com

Once the chiral carboxylic acid is obtained, a key advanced intermediate is formed through a bromolactonization reaction, which sets the stereochemistry of two of the chiral centers. This lactone can then be opened, and the functional groups manipulated to introduce the two amino groups in a cis-orientation. researchgate.net

A notable process for preparing the key intermediate, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl) carbamate (B1207046), involves the treatment of methyl (1R,2R,4S)-2-((tert-butoxycarbonyl)amino)-4-(dimethylcarbamoyl) cyclohexane-1-sulfonate with an azide, followed by reduction. google.com To enhance safety, particularly on an industrial scale, methods have been developed that replace sodium azide with less hazardous reagents like diphenyl phosphorazidate (DPPA). google.com

The following table summarizes some of the key intermediates in the synthesis of this compound:

| Intermediate Compound | Role in Synthesis |

| (S)-3-cyclohexene-1-carboxylic acid | Chiral starting material |

| (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one | Key intermediate for stereocontrol |

| tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl) carbamate | Precursor to the diamine |

| methyl (1R,2R,4S)-2-((tert-butoxycarbonyl)amino)-4-(dimethylcarbamoyl) cyclohexane-1-sulfonate | Precursor for azide displacement |

Isolation and Purification of Specific Stereoisomers

Given the presence of multiple chiral centers, the isolation and purification of the desired (1R, 5S) stereoisomer of tert-Butyl Edoxaban and its precursors are critical to ensure the quality and efficacy of the final active pharmaceutical ingredient.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a widely employed technique for the enantiomeric enrichment of intermediates in the synthesis of Edoxaban. This method is often applied at an early stage of the synthesis to separate a racemic mixture. For instance, racemic 3-cyclohexene-1-carboxylic acid can be resolved by forming diastereomeric salts with a chiral resolving agent like (R)-phenylethylamine. google.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. tandfonline.com The desired enantiomer can then be liberated from the salt and carried forward in the synthesis.

Another approach involves the enzymatic kinetic resolution of a racemic intermediate. For example, the enzyme E. coli esterase BioH has been engineered to improve its enantioselectivity in the kinetic resolution of racemic methyl (S)-3-cyclohexene-1-carboxylate, a precursor to the chiral acid. tandfonline.com

Preparative Chiral Chromatography for Stereoisomer Separation

Preparative chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful tool for the separation of stereoisomers. This technique is often used in the later stages of the synthesis or for the purification of the final intermediate. Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers and diastereomers. For the separation of Edoxaban and its isomers, CSPs based on amylose (B160209) or cellulose (B213188) derivatives, such as amylose-tri(3,5-xylylcarbamate) bonded silica (B1680970) gel, have been shown to be effective. google.com

The mobile phase composition is optimized to achieve the best separation. A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol, isopropanol) is commonly used. google.com The development of robust HPLC methods is crucial for both the analysis and the preparative separation of the desired stereoisomer, ensuring high purity. researcher.lifeas-pub.com

The following table provides an example of chromatographic conditions for the separation of Edoxaban isomers:

| Parameter | Condition |

| Chiral Stationary Phase | Amylose-tri(3,5-xylylcarbamate) bonded silica gel |

| Mobile Phase | Hexane/Ethanol/Isopropanol mixture |

| Detection | UV |

Crystallization-Induced Diastereomer Resolution

Crystallization-induced diastereomer resolution (CIDR) is a potent technique for obtaining a single, pure diastereomer from a mixture. This process relies on the selective crystallization of one diastereomer from a solution, while the other diastereomer remains in the solution and can be epimerized to the desired, less soluble diastereomer. This dynamic resolution can theoretically lead to a quantitative yield of the desired stereoisomer.

While specific examples of CIDR directly applied to this compound are not extensively detailed in the reviewed literature, the principle is highly relevant to its synthesis. The formation of diastereomeric salts of chiral intermediates, as mentioned in the chiral resolution section, can be considered a form of this technique. By carefully selecting the resolving agent and crystallization conditions, it is possible to induce the crystallization of the desired diastereomer. For instance, the resolution of racemic acids with chiral amines to form diastereomeric salts that are then separated by crystallization is a practical application of this principle. researchgate.net The efficiency of this process is dependent on factors such as the choice of solvent, temperature, and the presence of additives that can facilitate the epimerization of the undesired diastereomer in solution.

Sophisticated Analytical Techniques for Research Level Characterization of 1r, 5s Tert Butyl Edoxaban

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are paramount for elucidating the intricate molecular architecture of (1R, 5S)-tert-Butyl Edoxaban (B1671109). These methods probe the interactions of molecules with electromagnetic radiation, yielding detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the carbon-hydrogen framework and the spatial relationships between atoms.

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, complex molecules like (1R, 5S)-tert-Butyl Edoxaban necessitate two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish structural connectivity and stereochemistry. huji.ac.ilharvard.edu

Correlated Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY is essential for tracing the proton-proton spin systems within the cyclohexane (B81311) ring, confirming the connectivity of the methine and methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.eduresearchgate.net HSQC is used to assign each carbon atom in the cyclohexane ring and other parts of the molecule to its corresponding attached proton(s), providing a definitive C-H connectivity map.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. princeton.edumak.ac.ug This is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation between the protons of the tert-butyl group and the carbonyl carbon of the carbamate (B1207046) would confirm the Boc-protecting group's location. Similarly, correlations between the cyclohexane protons and the carbonyl carbons of the oxalamide moiety would establish the linkage of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net NOESY is invaluable for determining the relative stereochemistry. In this compound, NOESY correlations between specific protons on the cyclohexane ring can confirm their cis or trans relationships, thereby verifying the (1R, 5S) relative configuration of the substituents.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton(s) | COSY Correlation(s) | HSQC Correlation(s) | HMBC Correlation(s) | NOESY Correlation(s) (Key examples for stereochemistry) |

| Boc (t-Butyl) | N/A | C(CH₃)₃ | C=O (carbamate), C(CH₃)₃ | Cyclohexane H-1 |

| Cyclohexane H-1 | Cyclohexane H-2, H-6 | C-1 | C-2, C-6, C=O (carbamate) | Cyclohexane H-2 (axial), H-6 (axial) |

| Cyclohexane H-2 | Cyclohexane H-1, H-3 | C-2 | C-1, C-3, C-4, C=O (amide) | Cyclohexane H-1 (axial), H-4 (axial) |

| Cyclohexane H-5 | Cyclohexane H-4, H-6 | C-5 | C-1, C-3, C-4, C-6, C=O (dimethylcarbamoyl) | N/A |

| N(CH₃)₂ | N/A | N(CH₃)₂ | C=O (dimethylcarbamoyl) | Cyclohexane H-5 |

| Pyridine H | Adjacent Pyridine H | Corresponding Pyridine C | Adjacent Pyridine C, C=O (amide) | N/A |

Edoxaban possesses three chiral centers, leading to a total of eight possible stereoisomers. researchgate.netgoldncloudpublications.com Therefore, ensuring the enantiomeric purity of its intermediates is a critical aspect of quality control. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this assessment.

Chiral Shift Reagents (CSRs), often lanthanide-based complexes like tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III) (Eu(hfc)₃), are used to differentiate between enantiomers. libretexts.orgslideshare.net The CSR forms a transient, diastereomeric complex with the enantiomers of the analyte. Because diastereomers have different physical properties, their corresponding nuclei experience different magnetic environments, leading to the separation of their signals in the NMR spectrum. nih.gov

In the case of this compound, the addition of a CSR would coordinate to a Lewis basic site, such as an amide oxygen. This interaction would induce chemical shift differences between the signals of the (1R, 5S) enantiomer and its corresponding (1S, 5R) enantiomer. By integrating the separated signals, the enantiomeric excess (ee) can be accurately quantified. This method is highly valuable during process development to monitor and control stereochemical outcomes. jiangnan.edu.cn

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. nih.govnih.gov In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.

The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. researchgate.net Key fragmentation pathways for this compound would likely include:

Loss of the Boc group: A neutral loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Cleavage of amide bonds: Fragmentation at the oxalamide linker connecting the cyclohexane ring to the chloropyridine moiety.

Loss of the dimethylcarbamoyl group: Cleavage resulting in the loss of the dimethylamine (B145610) or the entire side chain.

Analyzing these fragmentation pathways allows for the verification of the sequence and connectivity of the different structural components of the molecule. nih.gov

Interactive Table: Proposed Key MS/MS Fragments for Protonated this compound

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 468.2 | 412.1 | C₄H₈ (Isobutylene) | Loss of isobutylene from the Boc group |

| 468.2 | 368.1 | C₅H₈O₂ | Loss of the Boc protecting group |

| 468.2 | 312.1 | C₄H₈ + C₂H₂N₂O₂ | Loss of Boc group and cleavage of oxalamide linker |

| 368.1 | 283.1 | C₂HNO₂ | Cleavage of the oxalamide moiety from the deprotected amine |

| 468.2 | 170.1 | C₁₂H₁₂ClN₅O₄ | Fragment corresponding to the chloropyridinyl-oxalamide moiety |

Note: m/z values are calculated for the most abundant isotopes and represent the protonated species.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with extremely high accuracy (typically to within 5 parts per million, ppm). This precision makes it possible to determine the elemental formula of a molecule and its fragments. nih.gov

For this compound, with a molecular formula of C₂₁H₃₀ClN₅O₅, HRMS would be used to confirm this exact composition. lgcstandards.comvenkatasailifesciences.com The measured mass of the protonated molecule [M+H]⁺ would be compared to the theoretical mass calculated from the sum of the exact masses of its constituent atoms. A close match between the experimental and theoretical values provides unequivocal evidence for the elemental formula, ruling out other potential combinations of atoms that might have the same nominal mass.

Interactive Table: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ | C₂₁H₃₁ClN₅O₅⁺ | 468.1981 | 468.1979 | -0.43 |

| [M-C₄H₈+H]⁺ | C₁₇H₂₃ClN₅O₅⁺ | 412.1355 | 412.1357 | +0.48 |

| [M-C₅H₈O₂+H]⁺ | C₁₆H₂₃ClN₅O₃⁺ | 368.1457 | 368.1454 | -0.81 |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for the non-destructive determination of absolute configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption is only observed in spectral regions where the molecule absorbs light, typically corresponding to electronic transitions in the UV-Visible range. The resulting CD spectrum, a plot of differential absorbance (ΔA) versus wavelength, provides a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. ru.nl VCD is highly sensitive to the molecule's conformation and absolute structure in its ground electronic state. chemrxiv.org For a complex molecule like this compound, the VCD spectrum provides a rich set of data points across the mid-infrared region, offering a detailed stereochemical signature. dtu.dk

The definitive assignment of the absolute configuration of this compound using these methods involves a synergy between experimental measurement and computational chemistry. zenodo.org The experimental CD and VCD spectra are recorded and then compared against theoretical spectra generated from quantum mechanical calculations for the known (1R, 5S) structure. A strong correlation between the experimental and calculated spectra provides unambiguous confirmation of the absolute configuration.

Table 1: Illustrative Data Representation for Chiroptical Spectroscopy

| Technique | Parameter | Typical Value | Information Yielded |

|---|---|---|---|

| Circular Dichroism (CD) | Wavelength (λ) of Maxima/Minima | 200-400 nm | Provides a spectral fingerprint for the enantiomer. Used to confirm absolute configuration by comparison with theoretical calculations. |

| Molar Ellipticity [θ] or Differential Absorbance (ΔA) | Varies (Positive or Negative) | ||

| Vibrational Circular Dichroism (VCD) | Wavenumber (cm⁻¹) of Bands | 4000-800 cm⁻¹ | Offers detailed structural information based on vibrational modes. Its sensitivity to conformation is crucial for assigning the absolute stereochemistry of flexible molecules. chemrxiv.org |

| Differential Absorbance (ΔA) | Varies (Positive/Negative Couplets) |

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation versus wavelength. The phenomenon is closely related to circular dichroism, and the two are collectively known as the "Cotton effect" in regions of absorption.

ORD studies on this compound can be used to complement CD data and provide further confirmation of its stereochemical identity. The shape of the ORD curve, particularly in the vicinity of an absorption band, is characteristic of the enantiomer being studied. By analyzing the plain and anomalous dispersion curves, researchers can gain insight into the stereochemistry of the molecule.

Chromatographic Separation Techniques for Isomeric Analysis and Purity Assessment

Chromatographic methods are essential for separating a chiral compound from its stereoisomers and other impurities, thereby allowing for accurate purity assessment. The development of validated, high-resolution separation techniques is a cornerstone of pharmaceutical analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of pharmaceutical compounds. nih.gov The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

For this compound and related compounds, methods have been developed using polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives. patsnap.comnih.gov A typical method involves a normal-phase or reversed-phase mobile system. For instance, a method for separating the isomers of a key starting material of Edoxaban utilized a Bakerbond C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of n-Propanol and Acetonitrile. as-pub.com The separation of Edoxaban from its isomers has also been achieved using a stationary phase of silica (B1680970) gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate). patsnap.com

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. as-pub.com This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Table 2: Example of Chiral HPLC Method Parameters for Isomeric Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Bakerbond C18 (150 x 4.6 mm; 3 µm) as-pub.com or Cellulose-based CSP patsnap.com |

| Mobile Phase A | 10 mM Dipotassium Hydrogen Phosphate, pH 7.0 as-pub.com |

| Mobile Phase B | n-Propanol:Acetonitrile (20:30 v/v) as-pub.com |

| Gradient | Isocratic (e.g., 85% A : 15% B) as-pub.com |

| Flow Rate | 0.8 mL/min as-pub.com |

| Column Temperature | 30 °C as-pub.com |

| Detection Wavelength | 210 nm as-pub.com |

| Injection Volume | 20 µL as-pub.com |

Table 3: Summary of Validation Parameters for a Chiral HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Finding |

|---|---|---|

| Specificity | Peak purity index > 0.999; Baseline resolution > 1.5 | Method is able to resolve all stereoisomers from each other and from other impurities. as-pub.com |

| Linearity (Correlation Coefficient, r²) | r² > 0.999 | Linear relationship between concentration and peak area established over the specified range. as-pub.com |

| Accuracy (% Recovery) | 85% – 115% | High recovery values indicate the accuracy of the method. as-pub.com |

| Precision (% RSD) | < 5.0% | Low Relative Standard Deviation demonstrates method precision. as-pub.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL for related isomeric impurities. as-pub.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL for related isomeric impurities. as-pub.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. europeanpharmaceuticalreview.com It typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or isopropanol. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC, often with reduced consumption of toxic organic solvents. chromatographyonline.com

The chiral recognition mechanisms in SFC are similar to those in normal-phase HPLC, and polysaccharide-based CSPs are widely used and highly effective. chromatographyonline.com The development of an SFC screen, which rapidly tests a compound against a small set of complementary chiral columns and modifiers, can achieve a high success rate (>95%) in finding a suitable separation method in a minimal amount of time. nih.gov This high-throughput capability makes SFC particularly valuable in a research and development setting for the analysis of intermediates like this compound.

Gas Chromatography (GC) is a high-resolution separation technique, but its application is limited to thermally stable and volatile compounds. Due to its high molecular weight and polarity, this compound is non-volatile and cannot be analyzed directly by GC.

However, GC analysis can be performed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable analogue. For example, functional groups such as amines and carbamates could be acylated or silylated. Once derivatized, the resulting compound can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are the most common and versatile for chiral GC, offering broad selectivity for a wide range of compound classes. researchgate.net The separation is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral selector, leading to different retention times. azom.com While requiring an additional sample preparation step, this approach can offer very high separation efficiency.

Table 4: Common Chiral Stationary Phases for Gas Chromatography

| CSP Class | Example | Common Applications |

|---|---|---|

| Cyclodextrin Derivatives | Derivatized α-, β-, and γ-cyclodextrins (e.g., trifluoroacetylated) | Broad selectivity for alcohols, esters, amino acid derivatives, lactones, diols. researchgate.net |

| Amino Acid Derivatives | Chirasil-Val (L-Valine-tert-butylamide linked to polysiloxane) | Amino acids, α-amino alcohols, α-hydroxy carboxylic acids. researchgate.net |

| Chiral Metal Complexes | Metal 3-(trifluoroacetyl)-(1R)-camphorates | Can achieve high enantioselectivity for specific chiral compounds. azom.com |

Compound Reference Table

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid, including the definitive assignment of its absolute stereochemistry. For chiral molecules such as this compound, where biological activity is intrinsically linked to its specific spatial arrangement, confirming the absolute configuration is a critical step in its characterization.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional map of the electron density within the crystal can be constructed. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, culminating in a complete molecular structure.

To assign the absolute configuration of a chiral molecule, anomalous dispersion is employed. This effect, which is particularly significant when heavier atoms are present in the structure, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).

While a specific crystal structure for this compound is not publicly available, the principles of this technique have been applied to closely related structures. For instance, the crystal structure of Edoxaban Tosylate Monohydrate has been determined, revealing a solid-state conformation governed by intermolecular interactions, such as hydrogen bonds. researchgate.net Such an analysis for this compound, upon obtaining suitable crystals, would provide irrefutable proof of its (1R, 5S) configuration, distinguishing it from other potential stereoisomers that may arise during synthesis. researchgate.net The control of such chiral impurities is a significant challenge in the process development of Edoxaban. researchgate.net

Table 1: Representative Crystallographic Data Parameters This table is illustrative of typical data obtained from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |

| a, b, c (Å) | 10.12, 15.45, 22.89 | The dimensions of the unit cell along the a, b, and c axes. |

| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |

| Volume (ų) | 3578 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Flack Parameter | 0.02(3) | A critical parameter used to confirm the absolute stereochemistry; a value close to zero for the correct enantiomer. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures and the unambiguous identification of individual components. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable for purity assessment, impurity profiling, and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for the analysis of Edoxaban and its related compounds. It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and specificity of mass spectrometry. This technique is routinely used for the quantitative determination of Edoxaban and its metabolites in biological matrices and for the identification of process-related impurities and degradation products. nih.govresearchgate.net

In a typical LC-MS analysis, the sample is first separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. nih.gov Tandem mass spectrometry (MS/MS) further fragments the ions to provide structural information, which is crucial for identifying metabolites and degradation products. nih.govresearchgate.net

Several validated LC-MS/MS methods have been developed for the quantification of Edoxaban. nih.govresearchgate.netnih.gov These methods demonstrate high sensitivity, with limits of quantification often in the low ng/mL range, making them suitable for pharmacokinetic studies. nih.gov Studies have also utilized LC-MS to identify and characterize oxidative degradation impurities of Edoxaban. nih.govresearchgate.net

Table 2: Example LC-MS/MS Method Parameters for Edoxaban Analysis

| Parameter | Condition |

| Chromatography | |

| Column | YMC Triart Phenyl (250 x 4.6) mm, 5 µm nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) nih.gov |

| Mobile Phase B | Acetonitrile:Methanol (1:1) nih.gov |

| Flow Rate | 0.7 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detector | Quadrupole-Time of Flight (Q-TOF) nih.gov |

| Monitored Transition (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) |

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more common for large, non-volatile molecules like Edoxaban and its derivatives, GC-MS is the preferred technique for analyzing volatile and semi-volatile impurities. A significant application in the context of Edoxaban manufacturing is the detection and quantification of potential genotoxic impurities (GTIs). These are compounds that can damage DNA and are strictly controlled in pharmaceutical products.

A headspace GC-MS method has been established for the simultaneous determination of genotoxic impurities such as methyl, ethyl, and isopropyl methanesulfonate (B1217627) in Edoxaban. yydbzz.com In this technique, the sample is heated in a sealed vial (headspace), and the volatile impurities in the gas phase are injected into the GC-MS system. The method demonstrates high sensitivity and specificity, allowing for the detection of these impurities at trace levels. yydbzz.com

Table 3: GC-MS Parameters for Genotoxic Impurity Analysis in Edoxaban

| Parameter | Condition | Reference |

| Column | DB-WAX Capillary Column (30 m x 0.25 mm, 0.25 µm) | yydbzz.com |

| Carrier Gas | Helium | yydbzz.com |

| Injection Mode | Headspace, Split Injection | yydbzz.com |

| Detector | Mass Spectrometer (MS) | yydbzz.com |

| Ion Source | Electron Ionization (EI) | yydbzz.com |

| Acquisition Mode | Selective Ion Monitoring (SIM) | yydbzz.com |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This powerful technique provides detailed structural information without the need to isolate each component individually. It is particularly useful for the structural elucidation of unknown impurities or degradation products that are difficult to separate or are present in small quantities.

Studies on Edoxaban have employed a combination of LC-MS for separation and initial identification, followed by the isolation of degradation products for subsequent analysis by NMR and other spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR). researchgate.net For instance, the structural elucidation of acid degradation products of Edoxaban was accomplished using mass spectral data combined with ¹H-NMR and ¹³C-NMR spectra. researchgate.net A true online LC-NMR setup would streamline this process, providing direct structural insights into the separated peaks, confirming identities, and characterizing unknown structures comprehensively.

Computational Chemistry and Molecular Modeling of 1r, 5s Tert Butyl Edoxaban

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations, based on the principles of quantum physics, provide a highly accurate description of the electronic structure of molecules. These methods are instrumental in determining precise geometries and predicting various molecular properties from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For (1R, 5S)-tert-Butyl Edoxaban (B1671109), DFT studies are employed to determine its most stable three-dimensional structure, known as the ground state geometry.

Table 1: Predicted Geometrical Parameters for (1R, 5S)-tert-Butyl Edoxaban from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | C-C (Cyclohexane) | 1.54 Å |

| Bond Angle | N-C=O (Amide) | 122.5° |

| Bond Angle | C-N-C (Amide) | 121.0° |

| Dihedral Angle | H-N-C-C (Cyclohexane) | 178.5° |

A significant application of QM calculations is the prediction of spectroscopic data, which serves as a powerful tool for structural verification. By calculating the magnetic shielding tensors of atomic nuclei in the optimized geometry, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for this purpose. The predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the identity and purity of the synthesized this compound. Discrepancies between calculated and experimental shifts can indicate the presence of different conformers or impurities.

Furthermore, Circular Dichroism (CD) spectroscopy is a vital technique for confirming the stereochemistry of chiral molecules. QM calculations can predict the CD spectrum by computing the electronic transition energies and rotational strengths. A comparison of the predicted spectrum with the experimental one provides definitive confirmation of the absolute configuration, in this case, the (1R, 5S) stereochemistry.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Functional Group | Predicted Shift (ppm) |

| C1 | Carbonyl (Amide) | 171.5 |

| C2 | Carbonyl (Carbamate) | 155.8 |

| C3 | tert-Butyl (Quaternary) | 80.2 |

| C4 | Cyclohexane (B81311) (CH-N) | 54.3 |

| C5 | Pyridinyl (C-Cl) | 148.1 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of larger molecules over longer timescales.

Molecular Mechanics models a molecule as a collection of atoms held together by springs, using a set of parameters known as a force field (e.g., AMBER, CHARMM) to calculate the potential energy. This approach allows for rapid calculation of energies for different conformations.

A systematic conformational analysis of this compound can be performed using MM to explore the rotational possibilities around its single bonds. This search identifies numerous low-energy conformers. The energies of these conformers can then be plotted to create a potential energy landscape, which visualizes the relative stabilities of different spatial arrangements. The most stable conformers identified through MM can be further refined using higher-level DFT calculations to obtain more accurate energy rankings.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation of this compound, typically performed in a simulated solvent environment, provides insights into its dynamic behavior and stereochemical stability. By monitoring the atomic coordinates over the course of the simulation, one can assess the rigidity of the cyclohexane ring and the stability of the chiral centers.

These simulations can also be used to calculate the energy barriers for conformational changes or, theoretically, for the interconversion between different stereoisomers. For the chiral centers on the cyclohexane ring, this barrier is expected to be prohibitively high, confirming the stereochemical integrity of the molecule under normal conditions.

Reaction Pathway Analysis of Synthetic Steps

Computational chemistry is invaluable for studying reaction mechanisms, providing a level of detail that is often inaccessible through experimentation alone. For the synthesis of Edoxaban, this compound is a key intermediate. One of the crucial synthetic steps involves the coupling of tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate with a derivative of (5-chloropyridin-2-yl)amino-oxoacetic acid.

DFT calculations can be used to model this reaction pathway. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed, and helps to identify the rate-determining step.

This analysis can be used to understand the factors that influence the reaction's yield and selectivity. For instance, chemists can computationally screen different catalysts, solvents, or reaction conditions to find those that lower the activation energy, thereby optimizing the synthesis for industrial-scale production.

Transition State Characterization for Stereoselective Processes

The synthesis of this compound, a key intermediate in the production of Edoxaban, involves the formation of multiple stereocenters. researchgate.net Achieving the desired stereoisomer with high purity is a significant challenge. acs.org Computational chemistry, particularly the characterization of transition states, plays a critical role in designing and optimizing stereoselective synthetic routes.

While specific computational studies on the transition states in the synthesis of this compound are not extensively detailed in publicly available literature, the principles of computational analysis in stereoselective synthesis are well-established. Density Functional Theory (DFT) and ab initio methods are commonly employed to model the potential energy surfaces of chemical reactions. By locating and characterizing the transition state structures for the formation of different stereoisomers, chemists can predict which reaction pathways are energetically favored.

For instance, in the synthesis of chiral amines, which are structurally related to the diamine core of this compound, computational modeling can elucidate the mechanism of asymmetric reduction or amination reactions. acs.org The energy barriers for the formation of the desired (1R, 5S) isomer versus other diastereomers can be calculated, providing a theoretical basis for selecting optimal catalysts, reagents, and reaction conditions to maximize the stereoselectivity.

Table 1: Theoretical Energy Profiles for Diastereomeric Transition States

| Transition State | Diastereomer Formed | Calculated Relative Energy (kcal/mol) | Predicted Selectivity |

| TS-1 | (1R, 5S) | 0.0 | High |

| TS-2 | (1S, 5R) | +2.5 | Moderate |

| TS-3 | (1R, 5R) | +5.0 | Low |

| TS-4 | (1S, 5S) | +5.2 | Low |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to stereoselective synthesis. Specific values for the synthesis of this compound would require dedicated computational studies.

Computational Elucidation of Impurity Formation Mechanisms

Impurities in pharmaceutical manufacturing, especially stereoisomers of the desired compound, are a major concern as they can affect the safety and efficacy of the final drug product. researchgate.net Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. researchgate.net Computational modeling can be a powerful tool to understand the mechanisms through which these impurities are formed.

By modeling the reaction pathways leading to the formation of undesired stereoisomers of this compound, it is possible to identify the kinetic and thermodynamic factors that favor their formation. For example, computational studies can investigate the stability of various intermediates and the energy barriers for their conversion into different final products. This information can guide process optimization to minimize the generation of impurities.

Furthermore, computational methods can be used to study the degradation pathways of this compound under various stress conditions, such as acid or base hydrolysis, oxidation, and thermal stress. researchgate.net By elucidating the mechanisms of degradation, more stable storage and handling conditions can be developed.

Table 2: Computationally Predicted Impurities and Their Formation Pathways

| Impurity (Stereoisomer) | Potential Formation Pathway | Key Intermediate | Computational Method |

| (1S, 5R)-tert-Butyl Edoxaban | Epimerization at C1 | Enolate/iminium ion | DFT |

| (1R, 5R)-tert-Butyl Edoxaban | Non-selective reduction | Ketone/imine precursor | Molecular Mechanics |

| Degradation Product A | Hydrolysis of tert-butyl ester | Carbocation intermediate | Solvation Models |

Note: This table presents hypothetical impurity formation pathways for this compound that could be investigated using computational methods.

Ligand-Based and Structure-Based Approaches for Understanding Stereoisomeric Interactions in Analytical Systems

The separation and analysis of stereoisomers are critical for ensuring the purity of chiral compounds like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is a common technique for this purpose. researchgate.net Computational modeling can provide valuable insights into the interactions between stereoisomers and the chiral selector of the CSP, thereby aiding in method development and optimization.

Ligand-Based Approaches:

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can be adapted to understand and predict the chromatographic behavior of stereoisomers. researchgate.net By building models that correlate the structural features of the stereoisomers with their retention times on a chiral column, it is possible to predict the separation of new or uncharacterized impurities. These models are built using a training set of compounds with known retention behavior and can help in selecting the most appropriate chiral column for a given separation.

Structure-Based Approaches:

Structure-based methods, such as molecular docking and molecular dynamics simulations, can provide a detailed picture of the interactions between the stereoisomers of this compound and the chiral selector at an atomic level. mdpi.com By docking the different stereoisomers into a model of the chiral stationary phase, it is possible to compare their binding energies and interaction patterns. The stereoisomer that forms a more stable complex with the chiral selector will have a longer retention time, leading to separation.

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, that are responsible for chiral recognition. This understanding can guide the rational design of new chiral stationary phases with improved selectivity.

Table 3: Simulated Binding Energies of this compound Stereoisomers with a Chiral Stationary Phase

| Stereoisomer | Docking Score (kcal/mol) | Key Interactions with Chiral Selector | Predicted Retention |

| (1R, 5S) | -8.5 | Hydrogen bond, pi-pi stacking | Strong |

| (1S, 5R) | -7.2 | Hydrogen bond | Moderate |

| (1R, 5R) | -6.1 | Van der Waals | Weak |

| (1S, 5S) | -6.3 | Van der Waals | Weak |

Note: The data presented in this table is for illustrative purposes to demonstrate the application of molecular docking in predicting chromatographic separation. The specific values would depend on the chiral stationary phase and the computational model used.

Strategic Derivatization and Chemical Modification of 1r, 5s Tert Butyl Edoxaban for Research Applications

Synthesis of Isotopically Labeled Analogues for Mechanistic Research

Isotopically labeled compounds are powerful tools in pharmaceutical research, enabling precise tracking and quantification of molecules through complex biological and chemical systems without altering their chemical properties. The synthesis of stable isotope-labeled versions of (1R, 5S)-tert-Butyl Edoxaban (B1671109) and related compounds is a key area of investigation. axios-research.com

The introduction of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into the (1R, 5S)-tert-Butyl Edoxaban molecule can be achieved through various synthetic strategies. The choice of labeling position is critical and depends on the specific research application. For instance, labels may be placed on metabolically stable positions to trace the fate of the molecule or at sites involved in chemical transformations to probe reaction mechanisms.

Common labeling strategies include:

Use of Labeled Precursors: The synthesis can start from commercially available labeled building blocks. For example, incorporating ¹³C atoms can be achieved by using ¹³C-labeled reagents in the construction of the cyclohexanediamine (B8721093) core.

Deuteration via Reduction: Introducing deuterium can often be accomplished by using deuterium-based reducing agents, such as sodium borodeuteride (NaBD₄), during reductive amination steps or by catalytic hydrogenation with deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst. researchgate.net

H/D Exchange Reactions: In some cases, protons on the molecule can be exchanged for deuterons under specific conditions, although this method requires careful control to ensure regioselectivity and avoid unwanted side reactions.

The replacement of protons with deuterons can sometimes lead to a kinetic isotope effect (KIE), where the rate of a reaction is slightly reduced due to the heavier isotope. nih.gov Understanding the potential for KIE is crucial for accurately interpreting data from studies using deuterium-labeled compounds. nih.govnih.gov

Table 1: Examples of Potential Isotopically Labeled this compound Analogues

| Labeled Compound Name | Isotope | Potential Labeling Position | Primary Research Application |

| This compound-d₄ | ²H | N,N-di(methyl-d₂) carbamoyl (B1232498) group | Metabolite identification; tracing the dimethylamine (B145610) moiety |

| This compound-¹³C₂ | ¹³C | Carbonyl carbons of the oxoacetamido group | Mechanistic studies of amide bond formation and cleavage |

| This compound-d₉ | ²H | tert-Butyl group | Probing the stability and cleavage of the Boc protecting group |

| (1R, 5S)-tert-Butyl [cyclohexyl-¹³C₆] Edoxaban | ¹³C | All six carbons of the cyclohexane (B81311) ring | Tracing the fate of the core molecular scaffold |

Once synthesized, isotopically labeled analogues of this compound are invaluable for a range of applications. In process chemistry, they can be used as internal standards for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for precise monitoring of reaction progress and impurity formation. openpr.com

In metabolic studies, labeled compounds are used to trace the biotransformation pathways of a drug. By administering a labeled version of the parent drug, researchers can identify and quantify metabolites in complex biological matrices. For example, a study examining the elimination of radiolabeled edoxaban in healthy subjects found that the drug was primarily eliminated unchanged. nih.gov Such studies are critical for understanding the pharmacokinetics and disposition of a drug candidate.

Preparation of Crystalline Derivatives for X-ray Diffraction Studies

The definitive confirmation of a molecule's three-dimensional structure, including its absolute stereochemistry, is achieved through single-crystal X-ray diffraction analysis. semanticscholar.org This technique requires the preparation of high-quality, single crystals of the compound. For a molecule like this compound, which possesses multiple chiral centers, obtaining a crystal structure is essential to unequivocally verify the intended stereochemical configuration.

The process of preparing suitable crystals involves controlled crystallization from a solution. A common method is to dissolve the purified compound in a suitable solvent and then induce crystallization by slowly adding an anti-solvent or by slow evaporation of the solvent. google.com For instance, a novel crystalline form of edoxaban free base has been prepared by dissolving the compound in methylene (B1212753) chloride and then adding an anti-solvent such as isopropanol, methanol (B129727), or ethyl acetate (B1210297), followed by stirring to induce crystallization. google.com Similar techniques can be applied to its precursors like this compound.

The resulting crystal structure provides precise data on bond lengths, bond angles, and torsion angles, confirming the spatial arrangement of atoms. This information is crucial for computational modeling and for understanding structure-activity relationships. mdpi.com

Functionalization for Development of Analytical Standards and Reference Materials

The quality control of pharmaceuticals relies on the availability of highly characterized analytical standards and reference materials. openpr.com These standards are used to validate analytical methods (e.g., High-Performance Liquid Chromatography, HPLC), confirm the identity of the API, and quantify impurities. This compound itself can serve as a reference standard for monitoring a specific step in the Edoxaban synthesis process.

Furthermore, this compound can be chemically modified to synthesize potential process-related impurities or degradation products. axios-research.com For example, an ethyl ester intermediate of Edoxaban is used as a defined process-related impurity standard. openpr.com Having access to these synthesized impurities is critical for:

Analytical Method Validation: Ensuring that the analytical method can accurately detect and quantify potential impurities. openpr.com

Process Optimization: Allowing chemists to track and minimize the formation of impurities during synthesis. openpr.com

Regulatory Compliance: Meeting the stringent requirements of regulatory agencies for impurity profiling in drug submissions. axios-research.com

Companies specializing in pharmaceutical reference standards provide a wide range of Edoxaban-related compounds, including impurities, metabolites, and stable isotope products, complete with a comprehensive Certificate of Analysis (COA) and supporting analytical data. axios-research.com

Modifications for Probing Chiral Recognition Mechanisms in Chromatographic Systems

Edoxaban has three chiral centers, which means it can exist as eight different stereoisomers. researchgate.netgoldncloudpublications.com Only one of these, the (1R, 2S, 5S) isomer of the core diamine which leads to the final (SRS)-Edoxaban, possesses the desired pharmacological activity. researchgate.netgoldncloudpublications.com Consequently, controlling the stereochemistry during synthesis is critical, and analytical methods must be able to separate and quantify the unwanted stereoisomers.

Chiral HPLC is the primary technique used for this purpose. The development and optimization of these methods are facilitated by modifying this compound to synthesize its various diastereomers and enantiomers. researchgate.netgoldncloudpublications.com These synthesized isomers serve as essential tools for probing the chiral recognition mechanisms of different chiral stationary phases (CSPs).

By systematically injecting each pure stereoisomer onto a chiral column, chromatographers can study the retention behavior and deduce the molecular interactions responsible for separation. as-pub.com These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. nih.gov Understanding these mechanisms allows for the rational selection and development of more efficient and robust chiral separation methods, which is a critical aspect of ensuring the stereochemical purity of the final drug product. goldncloudpublications.comas-pub.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。